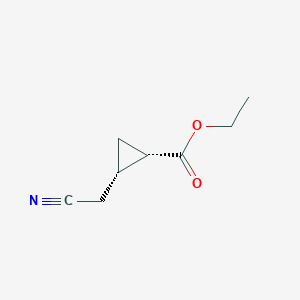

顺式-2-(氰基甲基)环丙烷甲酸乙酯

描述

Molecular Structure Analysis

The molecular formula of “cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate” is C8H11NO2 . Its molecular weight is 153.18 .Physical And Chemical Properties Analysis

“Cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate” is a liquid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .科学研究应用

-

Synthesis of Coumarin-3-carboxylate Ester

- Scientific Field: Structural Chemistry

- Application Summary: Ethyl cyanoacetate is used in the condensation with salicylaldehyde to produce either coumarin-3-carboxylate ester or 3-cyancoumarin . This reaction is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .

- Methods of Application: The reaction is promoted by a low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid . This approach not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

- Results: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

-

[5+2] Cycloadditions in Natural Product Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals .

- Methods of Application: This review discusses recent developments on the [5+2] cycloadditions and their application in the synthesis of complex natural products .

- Results: The [5+2] cycloadditions have influenced the logical process of the synthesis .

-

Ethylene Cyclopropanation

- Scientific Field: Organic Chemistry

- Application Summary: Ethylene can be directly converted into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .

- Methods of Application: The reaction involves the use of ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .

- Results: The reaction results in the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate .

- Cyclopropane-1,2-dicarboxylic acids

- Scientific Field: Biophysical Chemistry

- Application Summary: Cyclopropane-1,2-dicarboxylic acids are used as tools for the biophysical investigation of O-acetylserine sulfhydrylases .

- Methods of Application: The investigation involves fluorimetric methods and saturation transfer difference (STD) NMR .

- Results: The results of this investigation are not specified in the source .

-

Synthesis of Cyclic Carbonates

- Scientific Field: Green Chemistry

- Application Summary: The synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol is a promising green and sustainable chemistry reaction . This reaction has enormous potential applications as an electrolyte in lithium-ion batteries, a green solvent, and a monomer in polycarbonate production .

- Methods of Application: This review focuses on the most recent developments in the synthesis of cyclic carbonates from glycerol and bio-based epoxides, as well as efficient methods for chemically transforming CO2 using flow chemistry and novel reactor designs .

- Results: The results of this investigation are not specified in the source .

-

Photoisomerization of (Cyanomethylene)cyclopropane

- Scientific Field: Photochemistry

- Application Summary: The photoisomerization of (Cyanomethylene)cyclopropane to 1-Cyano-2-methylenecyclopropane is a significant reaction in photochemistry .

- Methods of Application: The reaction involves the use of ethyl diazoacetate in the presence of a copper−bronze catalyst .

- Results: The reaction results in the direct conversion of (Cyanomethylene)cyclopropane into 1-Cyano-2-methylenecyclopropane .

安全和危害

属性

IUPAC Name |

ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANVJJFBBHUGPY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)

![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)

![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)

![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)

![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)

![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)

![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)